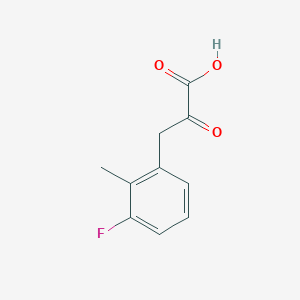

3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluoro-substituted methylphenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-2-methylbenzoic acid.

Formation of Intermediate: The 3-fluoro-2-methylbenzoic acid is subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(3-fluoro-2-methylphenyl)propanoic acid.

Reduction: Formation of 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ketone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid.

3-Fluoro-2-methylphenylboronic acid: Another fluorinated aromatic compound with similar structural features.

3-Fluorophenylboronic acid: A related compound used in various organic synthesis applications.

Uniqueness

This compound is unique due to the presence of both a fluoro-substituted aromatic ring and a ketone group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its oxopropanoic acid moiety, which is crucial for its biological activity. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. It interacts with various receptors and enzymes, potentially affecting cellular signaling processes. The compound's mechanism can be summarized as follows:

- Target Interaction : Binds to specific receptors or enzymes, altering their activity.

- Signal Modulation : Influences downstream signaling pathways, leading to various physiological effects.

- Biochemical Effects : May exhibit anti-inflammatory, antimicrobial, or anticancer properties depending on the target.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antibiotic agent.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in vitro.

- Anticancer Potential : Preliminary data indicate that it could inhibit cancer cell proliferation in certain models.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones, particularly against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays using macrophage cell lines demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects.

Case Study 3: Anticancer Activity

Research involving HeLa cervical cancer cells showed that treatment with this compound resulted in a notable decrease in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 25 µM, indicating promising anticancer potential.

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

3-(3-fluoro-2-methylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9FO3/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

VNPFCMGTAFPDMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)CC(=O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.